molecular formula C12H13NO B11995974 4-(Allyloxy)-3,5-dimethylbenzonitrile CAS No. 100191-87-5

4-(Allyloxy)-3,5-dimethylbenzonitrile

Cat. No.: B11995974
CAS No.: 100191-87-5
M. Wt: 187.24 g/mol
InChI Key: YBVGKMVTIIYKTM-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3,5-dimethylbenzonitrile is an organic compound characterized by the presence of an allyloxy group attached to a benzonitrile core, with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-3,5-dimethylbenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylbenzonitrile.

    Allylation Reaction: The nitrile compound undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 80-100°C).

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

    Oxidation: The allyloxy group can undergo oxidation to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for nitrile reduction.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Major Products:

    Oxidation: Epoxides or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(Allyloxy)-3,5-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3,5-dimethylbenzonitrile depends on its specific application:

    In Organic Synthesis: Acts as a reactive intermediate, participating in various chemical transformations.

    In Biological Systems: The allyloxy group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The nitrile group can also form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

    4-(Allyloxy)-2-hydroxybenzophenone: Known for its use as a UV absorber in polymers.

    4-(Allyloxy)-3-methylbenzonitrile: Similar structure but with only one methyl group, leading to different reactivity and applications.

    4-(Methoxy)-3,5-dimethylbenzonitrile: The methoxy group provides different electronic properties compared to the allyloxy group.

Properties

CAS No.

100191-87-5

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3,5-dimethyl-4-prop-2-enoxybenzonitrile

InChI

InChI=1S/C12H13NO/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h4,6-7H,1,5H2,2-3H3

InChI Key

YBVGKMVTIIYKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC=C)C)C#N

Origin of Product

United States

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